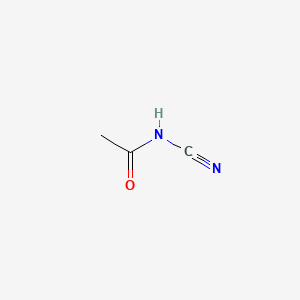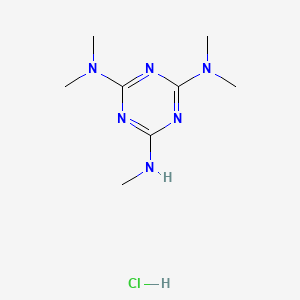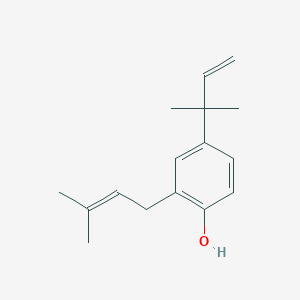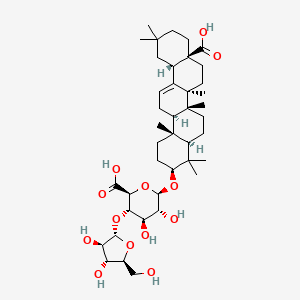
Narcissiflorina
Descripción general
Descripción
- Exhibe una potente actividad inhibitoria sobre la absorción de etanol .
Tarasaponin VI: es un glucósido triterpenoide obtenido de la planta .
Aplicaciones Científicas De Investigación
Química: La Tarasaponin VI puede servir como un andamiaje para diseñar nuevos glucósidos o compuestos bioactivos.
Biología: Puede tener potencial como agente antiinflamatorio o antioxidante.
Medicina: La investigación adicional podría explorar sus efectos sobre el metabolismo del alcohol y las implicaciones para la salud relacionadas.
Industria: Su uso en productos farmacéuticos, cosméticos o alimentos funcionales justifica la investigación.
Mecanismo De Acción
- El mecanismo exacto por el cual la Tarasaponin VI ejerce sus efectos sigue siendo un área activa de estudio.
- Es probable que interactúe con receptores celulares o vías de señalización involucradas en la absorción de etanol.
Análisis Bioquímico
Biochemical Properties
Narcissiflorine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as oleanolic acid 3-O-α-L-arabinofuranosyl-(1→4)-β-D-glucuronopyranoside . Narcissiflorine interacts with enzymes such as xanthine oxidase and glutaminase, inhibiting their activities and thereby reducing oxidative stress and inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways and maintaining cellular homeostasis.
Cellular Effects
Narcissiflorine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, narcissiflorine has neuroprotective effects on PC12 cells by regulating metabolic disorders and reducing neuroinflammation . Additionally, it impacts cell signaling pathways such as the TCA cycle and purine metabolism, thereby enhancing mitochondrial function and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of narcissiflorine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Narcissiflorine binds to specific enzymes, inhibiting their activities and leading to a reduction in oxidative stress and inflammation . It also modulates gene expression by influencing transcription factors and signaling pathways, thereby exerting its neuroprotective and anti-inflammatory effects . These molecular interactions highlight the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of narcissiflorine change over time, influenced by its stability and degradation. Narcissiflorine has been observed to maintain its stability under various conditions, ensuring its long-term efficacy in in vitro and in vivo studies . Over time, narcissiflorine continues to exert its neuroprotective and anti-inflammatory effects, demonstrating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of narcissiflorine vary with different dosages in animal models. At lower doses, narcissiflorine exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
Narcissiflorine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It influences pathways such as the TCA cycle and purine metabolism, enhancing mitochondrial function and reducing oxidative stress . These interactions highlight the compound’s potential in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
Narcissiflorine is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters, facilitating its movement across cell membranes and ensuring its effective distribution within the body . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of narcissiflorine plays a significant role in its activity and function. Narcissiflorine is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum is essential for its neuroprotective and anti-inflammatory effects . These localization mechanisms highlight the importance of subcellular targeting in the compound’s therapeutic applications.
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para la Tarasaponin VI no están ampliamente documentadas en la literatura. se obtiene principalmente de fuentes naturales.
- Los métodos de producción industrial pueden implicar la extracción y purificación de Aralia elata o especies vegetales relacionadas.
Análisis De Reacciones Químicas
- La Tarasaponin VI probablemente experimenta varias reacciones debido a su estructura compleja. Las reacciones comunes incluyen:
Glucosilación: Adición de unidades de azúcar al esqueleto triterpenoide.
Hidrólisis: Escisión de enlaces glucosídicos.
Oxidación: y : Modificaciones de grupos funcionales.
- Los reactivos y las condiciones dependerían de la transformación específica.
- Los principales productos formados durante estas reacciones pueden incluir derivados triterpenoides modificados.
Comparación Con Compuestos Similares
- Si bien las comparaciones detalladas son escasas, la singularidad de la Tarasaponin VI radica en su patrón de glucosilación específico y su estructura triterpenoide.
- Los compuestos similares podrían incluir otros glucósidos triterpenoides de origen botánico.
Propiedades
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)27(44)30(31(54-34)32(47)48)53-33-28(45)26(43)22(19-42)51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28+,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHCJXBGKMDIFP-LLUWHUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974681 | |
| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59252-95-8 | |
| Record name | Narcissiflorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059252958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Narcissiflorine and where is it found?
A1: Narcissiflorine, also known as Tarasaponin VI, is a triterpene saponin. [, ] It was first isolated from the Anemone narcissiflora plant [] and has also been found in Aralia chinensis, also known as Chinese Spikenard. [] In Aralia chinensis, it exists alongside other saponins like araloside A and oleanolic acid derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




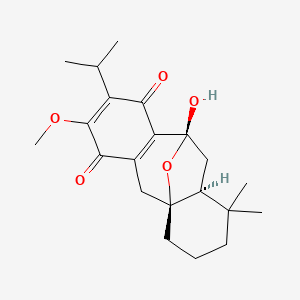
![N-(cyclohexylmethyl)-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-9-amine](/img/structure/B1215990.png)
![1-[[(4-chloroanilino)-oxomethyl]amino]-N-[3-(4-morpholinyl)propyl]-1-cyclohexanecarboxamide](/img/structure/B1215991.png)
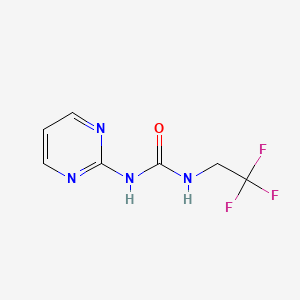

![N-cyclohexyl-6-methyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1216000.png)

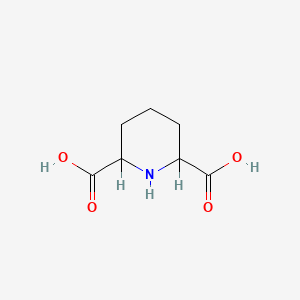
![6-ethoxy-3-[[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1216004.png)
